

# Early In-Vitro Studies of CP-28888: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**CP-28888**, also known as CP 28888-27, is a synthetic, low-molecular-weight compound identified chemically as N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine. It was investigated in the late 1970s and early 1980s for its potential as an antiviral and antitumor agent. The primary mechanism of action of **CP-28888** is the induction of interferon, a critical component of the innate immune system. This document provides a technical summary of the early in-vitro and clinical findings related to **CP-28888**, with a focus on its role as an interferon inducer.

While extensive in-vitro studies with detailed modern experimental protocols and comprehensive quantitative data are not readily available in the public domain, this guide synthesizes the existing information to provide a foundational understanding of this early immunomodulatory compound.

# **Chemical and Physical Properties**



| Property          | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| Chemical Name     | N-[[3-<br>[(hexadecylamino)methyl]phenyl]methyl]hexade<br>can-1-amine |
| Synonyms          | CP-28888, CP 28888-27, N,N-dihexadecyl-m-<br>xylylenediamine          |
| CAS Number        | 69938-75-6                                                            |
| Molecular Formula | C40H76N2                                                              |
| Molecular Weight  | 585.0 g/mol                                                           |

### **Mechanism of Action: Interferon Induction**

**CP-28888** is classified as an interferon inducer. It stimulates the production of interferon proteins, which in turn activate a signaling cascade that leads to an antiviral state in cells and modulates the immune response. The primary target of the induced interferons (Type I: IFN- $\alpha$  and IFN- $\beta$ ) is the Interferon- $\alpha/\beta$  receptor (IFNAR).

## **Generalized Interferon Signaling Pathway**

The binding of Type I interferons to the IFNAR complex initiates a signaling cascade through the JAK-STAT pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs) that encode proteins with antiviral, antiproliferative, and immunomodulatory functions. The specific intracellular interactions of **CP-28888** leading to interferon gene transcription are not well-documented in the available literature.





#### Click to download full resolution via product page

• To cite this document: BenchChem. [Early In-Vitro Studies of CP-28888: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662760#early-in-vitro-studies-of-cp-28888]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com